N-Cyclohexyl-N-ethylacetamide
Description
N-Cyclohexyl-N-ethylacetamide (CAS 104987-84-0) is a secondary acetamide featuring a cyclohexyl and ethyl group attached to the nitrogen atom of the acetamide backbone. For example, its hydrochloride salt (2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride) has a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The parent compound likely has a molecular formula of C₁₀H₁₉NO (MW ~169.27 g/mol), assuming deprotonation and removal of the amino group. This compound is utilized in synthetic chemistry, particularly as an intermediate in multicomponent reactions catalyzed by palladium iodide .
Properties
CAS No. |
1128-34-3 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylacetamide |
InChI |
InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |
InChI Key |
QOFZICTWQWJEKJ-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)C(=O)C |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C |
Synonyms |
N-Cyclohexyl-N-ethylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cyclohexylacetamide (CAS 1124-53-4)
N,N-Diethylacetamide (CAS 685-91-6)
- Molecular Formula: C₆H₁₃NO (MW 115.18 g/mol) .
- Structural Difference : Two ethyl groups instead of cyclohexyl/ethyl.
- Properties :
2-Chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide (CAS 21417-18-5)
- Molecular Formula: C₁₀H₁₆ClNO (MW 201.70 g/mol) .
- Structural Difference : Chlorine substituent and cyclohexenyl group introduce enhanced electrophilicity.
- Properties: Higher molecular weight due to chlorine. Potential for increased reactivity in nucleophilic substitutions compared to non-halogenated analogs.
2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide (3ad)
- Molecular Formula: C₁₇H₂₇NO₃ (MW 293.40 g/mol) .
- Structural Difference : Incorporates a furan ring with acetyl and methyl groups.
- Synthesis : Prepared via PdI₂/KI-catalyzed multicomponent reaction with 74% yield .
- Properties :
Comparative Data Table
Key Findings and Insights
- Synthetic Efficiency : this compound derivatives, such as 3ad, are synthesized with moderate to high yields (74%) using Pd-based catalysts, outperforming traditional amidation methods .
- Structural Impact on Safety : The cyclohexyl group in N-cyclohexylacetamide contributes to higher acute toxicity compared to purely aliphatic analogs like N,N-diethylacetamide .
- Functional Group Effects : Chlorine or aromatic substitutions (e.g., furan in 3ad) alter physical properties (e.g., phase, solubility) and reactivity, expanding utility in targeted syntheses .
Notes
- Synthesis yields and hazards may vary with reaction conditions and substituents.
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